Bisphenol AP

説明

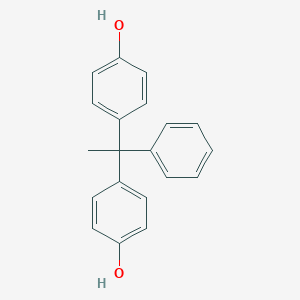

Bisphenol AP (BPAP), an analog of bisphenol A (BPA), is an endocrine disruptor among the bisphenol analogs and one of the most used products in contact materials. It is reported to exert genotoxic potentials, greater than BPA.

Bisphenol AP is a benzenoid aromatic compound.

作用機序

Target of Action

Bisphenol AP (BPAP) primarily targets the androgen receptor (AR) and its splice variant AR-V7 . It acts as an endocrine disruptor, similar to its analogue Bisphenol A (BPA) . It is also known to interact with estrogen receptors .

Mode of Action

BPAP interacts with its targets by mimicking the action of natural hormones and maintaining the receptors in active conformations . It acts as an agonist on estrogen receptors and an antagonist on androgen receptors . This dual action can lead to significant changes in the normal functioning of these receptors.

Biochemical Pathways

BPAP affects several biochemical pathways. It upregulates the mRNA expression levels of genes related to inflammatory pathways, such as il1b, ptgs2b, and fosab . This indicates the induction of an inflammatory response. BPAP also influences the DNA damage response (DDR) pathway and the mitogen-activated protein kinase (MAPK) signaling cascades .

Pharmacokinetics

Studies on bisphenol a (bpa), a similar compound, suggest that it is rapidly absorbed and metabolized in the body . BPA is primarily metabolized into glucuronide and sulfate conjugates , and it is likely that BPAP follows a similar metabolic pathway. The half-life of BPA is approximately 6 hours , suggesting that BPAP may also be rapidly eliminated from the body.

Result of Action

BPAP’s interaction with its targets leads to various molecular and cellular effects. It down-regulates both full-length AR and the AR-V7 splice variant . This can lead to changes in gene expression and cellular functions. BPAP also induces an inflammatory response , which can have wide-ranging effects on cellular health and function.

生物活性

Bisphenol AP (BPAP) is a chemical compound that has garnered attention due to its biological activities, particularly its role as an endocrine disruptor. This article reviews the current understanding of BPAP's biological effects, including its mechanisms of action, potential health impacts, and relevant case studies.

Overview of Bisphenol AP

BPAP is a derivative of bisphenol A (BPA) and is used in various industrial applications, including the production of plastics and resins. Its structural similarity to BPA raises concerns regarding its biological activity and potential health risks.

Research indicates that BPAP exhibits significant biological activity through several mechanisms:

- Androgen Receptor Modulation : BPAP has been identified as a down-regulator of both full-length androgen receptors (AR) and the AR-V7 splice variant in prostate cancer cell lines. This down-regulation is associated with cell cycle arrest and metabolic changes, suggesting a potential role in inhibiting cancer cell growth .

- Cell Cycle Arrest : In vitro studies demonstrate that BPAP causes a reduction in the percentage of cells in the S phase of the cell cycle, leading to decreased cell proliferation and colony formation .

- Metabolic Alterations : BPAP affects mitochondrial function and alters cellular metabolism, which may contribute to its anti-proliferative effects on cancer cells .

1. High Throughput Screening Study

A high-throughput microscopy study identified BPAP's capacity to down-regulate AR levels in various cancer cell lines. The study utilized quantitative image analysis and demonstrated that BPAP not only reduced AR expression but also caused significant metabolic changes and cell cycle arrest .

2. Obesity Association Study

A recent case-control study investigated the association between bisphenols, including BPAP, and obesity in children. The study found varying concentrations of bisphenols in biological matrices such as nails and saliva. Although specific associations with BPAP were less pronounced compared to other analogs like BPAF, it highlighted the need for further investigation into BPAP's obesogenic potential .

Research Findings

Table 1 summarizes key findings related to the biological activity of BPAP:

科学的研究の応用

Cancer Research

Mechanistic Studies in Prostate Cancer

Recent studies have identified BPAP as a significant down-regulator of androgen receptor (AR) levels, particularly in castration-resistant prostate cancer (CRPC) cell lines. High-throughput microscopy and quantitative image analysis revealed that BPAP reduces both full-length AR and the AR-V7 splice variant, which are crucial for prostate cancer progression. The compound was shown to induce cell cycle arrest and metabolic alterations, suggesting its potential as a therapeutic agent against CRPC .

Case Study: Impact on Cell Viability

In a controlled experiment, BPAP was tested on CRPC cell lines where it led to a notable decrease in cell viability and colony formation capabilities. The study utilized Western blot and qPCR analyses to validate the down-regulation of AR levels, indicating that BPAP could serve as a lead compound for further development in cancer therapeutics .

Endocrine Disruption Studies

Endocrine Activity Assessment

BPAP has been evaluated for its endocrine-disrupting properties. In vitro assays demonstrated that BPAP can bind to estrogen receptors, indicating its potential to interfere with hormonal signaling pathways. This characteristic aligns with other bisphenols known for their endocrine-disrupting effects, making BPAP a subject of interest in toxicological studies .

Environmental Impact Studies

Research has also focused on the presence of BPAP in environmental samples, particularly water sources. Studies indicate that BPAP, along with other bisphenol analogs, can be detected in wastewater and surface water, raising concerns about its ecological impact and potential human exposure through contaminated water supplies .

Material Science Applications

Use as a Plasticizer

BPAP is utilized in the production of plastics due to its properties as a plasticizer. Its incorporation into polymer matrices enhances flexibility and durability while maintaining transparency. This makes BPAP an attractive alternative for applications where traditional plasticizers may pose health risks or regulatory issues .

Case Study: Development of Biocompatible Materials

In recent research, BPAP was incorporated into biocompatible materials for medical applications. The study highlighted its effectiveness in enhancing the mechanical properties of polymers used in medical devices while minimizing cytotoxicity. This positions BPAP as a viable candidate for developing safer medical products .

Summary Table: Applications of Bisphenol AP

特性

IUPAC Name |

4-[1-(4-hydroxyphenyl)-1-phenylethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O2/c1-20(15-5-3-2-4-6-15,16-7-11-18(21)12-8-16)17-9-13-19(22)14-10-17/h2-14,21-22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWWYDCFAISREI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051444 | |

| Record name | 4,4'-(1-Phenylethylidene)bisphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1571-75-1 | |

| Record name | 1,1-Bis(4-hydroxyphenyl)-1-phenylethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1571-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Bis(4-hydroxyphenyl)-1-phenylethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-(1-Phenylethylidene)bisphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-bis(4-hydroxyphenyl)-1-phenylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 4,4'-(1-phenylethylidene)bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。